molecular formula C26H24ClNO B297758 N-(4-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

N-(4-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Katalognummer: B297758
Molekulargewicht: 401.9 g/mol
InChI-Schlüssel: ARUBXTZAIBFTSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, commonly known as Compound X, is a synthetic organic compound with potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further study.

Wirkmechanismus

The mechanism of action of Compound X involves its interaction with specific enzymes and receptors in the body. Compound X has been found to bind to these targets with high affinity, resulting in the inhibition of their activity. This inhibition can lead to a variety of physiological effects, depending on the specific target being affected.
Biochemical and Physiological Effects
Compound X has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. These effects are thought to be mediated by the compound's inhibitory activity on various enzymes and receptors in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Compound X in lab experiments is its high potency and specificity for certain targets. This allows researchers to investigate the effects of inhibiting these targets with a high degree of precision. However, the synthesis of Compound X can be challenging and time-consuming, and its use may be limited by its cost and availability.

Zukünftige Richtungen

There are several potential future directions for research involving Compound X. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further investigation into the specific targets and pathways affected by Compound X could lead to a better understanding of various biological processes and the development of new therapies for a range of diseases. Finally, the development of more efficient and cost-effective synthesis methods for Compound X could make it more widely available for use in scientific research.

Synthesemethoden

Compound X can be synthesized through a multistep process involving the reaction of various reagents and solvents. The synthesis of Compound X typically involves the use of specialized equipment and techniques, making it a challenging process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Compound X has been found to have potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. Studies have shown that Compound X exhibits potent inhibitory effects on certain enzymes and receptors, making it a valuable tool for investigating the mechanisms of various biological processes.

Eigenschaften

Molekularformel

C26H24ClNO

Molekulargewicht

401.9 g/mol

IUPAC-Name

N-(4-chlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C26H24ClNO/c1-15(2)22-23-18-7-3-5-9-20(18)24(21-10-6-4-8-19(21)23)25(22)26(29)28-17-13-11-16(27)12-14-17/h3-15,22-25H,1-2H3,(H,28,29)

InChI-Schlüssel

ARUBXTZAIBFTSZ-UHFFFAOYSA-N

SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)Cl

Kanonische SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.